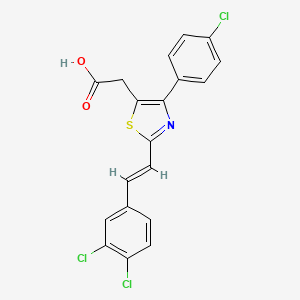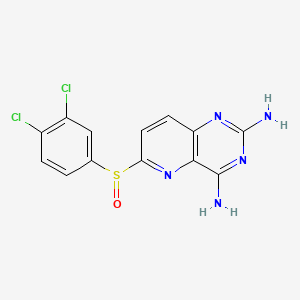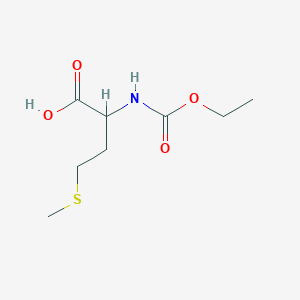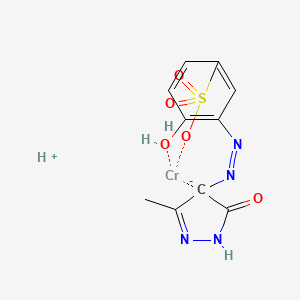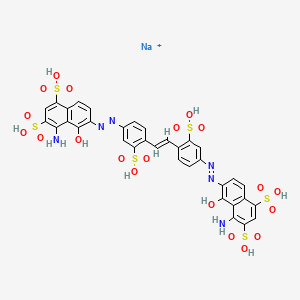
Georgia Blue
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Georgia Blue” is a term that does not directly correspond to a specific chemical compound in the scientific literature. it is possible that the user is referring to a compound like Methylene Blue, which is widely used in various scientific and medical applications. Methylene Blue is a synthetic dye with a long history of use in biology and medicine. It is known for its vibrant blue color and its ability to act as a redox agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylene Blue is synthesized through a series of chemical reactions starting from dimethylaniline. The process involves the oxidation of dimethylaniline in the presence of sodium nitrite and hydrochloric acid, followed by the addition of sodium thiosulfate. The resulting product is then purified through crystallization.
Industrial Production Methods
In industrial settings, Methylene Blue is produced on a large scale using similar chemical reactions but with optimized conditions to increase yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure the highest quality product.
Análisis De Reacciones Químicas
Types of Reactions
Methylene Blue undergoes various chemical reactions, including:
Oxidation: Methylene Blue can be oxidized to form its colorless leuco form.
Reduction: The leuco form can be reduced back to Methylene Blue.
Substitution: Methylene Blue can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Oxidation: Sodium nitrite and hydrochloric acid are commonly used.
Reduction: Reducing agents like sodium dithionite are used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Leucomethylene Blue
Reduction: Methylene Blue
Substitution: Various substituted derivatives of Methylene Blue
Aplicaciones Científicas De Investigación
Methylene Blue has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical reactions.
Biology: Employed as a stain for microscopy to visualize cellular structures.
Medicine: Used in the treatment of methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively.
Industry: Utilized in the dyeing of textiles and as a pH indicator.
Mecanismo De Acción
Methylene Blue exerts its effects through its ability to accept and donate electrons. In biological systems, it acts as an electron carrier in the mitochondrial electron transport chain, enhancing cellular respiration and ATP production. It also has antioxidant properties, reducing the production of reactive oxygen species and protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Prussian Blue: Another blue dye used in medical and industrial applications.
Toluidine Blue: A dye similar to Methylene Blue, used in histology and microbiology.
Crystal Violet: A dye used in Gram staining for bacterial classification.
Uniqueness
Methylene Blue is unique due to its redox properties and its ability to act as both an oxidizing and reducing agent. This makes it versatile in various applications, from medical treatments to chemical analysis.
Propiedades
Número CAS |
93804-99-0 |
|---|---|
Fórmula molecular |
C34H26N6NaO20S6+ |
Peso molecular |
1054.0 g/mol |
Nombre IUPAC |
sodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-2-sulfophenyl]ethenyl]-3-sulfophenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C34H26N6O20S6.Na/c35-31-27(65(55,56)57)13-25(63(49,50)51)19-7-9-21(33(41)29(19)31)39-37-17-5-3-15(23(11-17)61(43,44)45)1-2-16-4-6-18(12-24(16)62(46,47)48)38-40-22-10-8-20-26(64(52,53)54)14-28(66(58,59)60)32(36)30(20)34(22)42;/h1-14,41-42H,35-36H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);/q;+1/b2-1+,39-37?,40-38?; |
Clave InChI |
YDXDLXHWUFRUQU-SGSPRHBESA-N |
SMILES isomérico |
C1=CC(=C(C=C1N=NC2=C(C3=C(C=C2)C(=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O)/C=C/C4=C(C=C(C=C4)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na+] |
SMILES canónico |
C1=CC(=C(C=C1N=NC2=C(C3=C(C=C2)C(=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O)C=CC4=C(C=C(C=C4)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


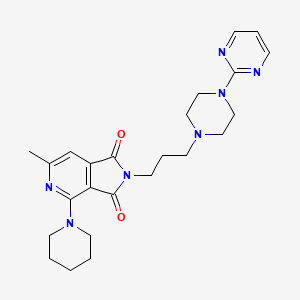




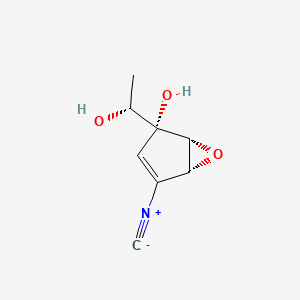
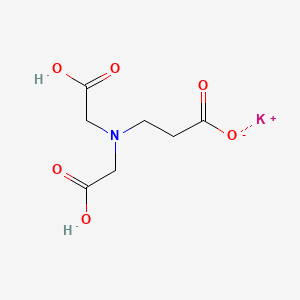

![2',3',10,11-Tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole]](/img/structure/B12719280.png)
